molecular formula C8H8N4O2 B6210680 methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1375087-39-0

methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B6210680
CAS No.: 1375087-39-0
M. Wt: 192.2
InChI Key:
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Description

Methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-aminopyrazole with ethyl acetoacetate in the presence of a base, followed by esterification to yield the desired methyl ester. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction parameters ensures the consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides in the presence of a catalyst such as pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of functionalized compounds.

Scientific Research Applications

Methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: This compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals, where its unique properties are leveraged for specific applications.

Comparison with Similar Compounds

Methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure but differ in the position of nitrogen atoms and functional groups, leading to variations in biological activity and chemical reactivity.

    Imidazo[1,2-a]pyrimidines: These compounds have a different ring fusion pattern, which can result in distinct pharmacological profiles and applications.

    Triazolo[1,5-a]pyrimidines: The presence of an additional nitrogen atom in the ring system can enhance certain properties, such as binding affinity and selectivity for specific targets.

The uniqueness of this compound lies in its specific structural features and the balance of properties it offers, making it a valuable compound for diverse research and industrial applications.

Properties

CAS No.

1375087-39-0

Molecular Formula

C8H8N4O2

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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